ethyl N-(2-phenoxybutanoyl)glycinate
Description
Ethyl N-(2-phenoxybutanoyl)glycinate is a glycine-derived ester compound characterized by a 2-phenoxybutanoyl substituent. Glycinate esters are widely utilized as precursors for peptide synthesis, coordination chemistry, and bioactive molecules due to their reactivity and functional versatility .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-(2-phenoxybutanoylamino)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-12(19-11-8-6-5-7-9-11)14(17)15-10-13(16)18-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,15,17) |
InChI Key |
UTPPVNFKGVEQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC(=O)OCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-phenoxybutanoyl)glycinate typically involves the reaction of glycine ethyl ester with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Purification is typically achieved through recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-phenoxybutanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl N-(2-phenoxybutanoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl N-(2-phenoxybutanoyl)glycinate involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety may also play a role in its biological activity by interacting with glycine receptors and transporters. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: this compound contains a phenoxy group linked to a butanoyl chain, offering both aromatic and aliphatic reactivity. In contrast, ethyl N-(5-bromosalicylidene)glycinate features a brominated Schiff base, enabling coordination with metals like copper(II) .
- Electron-Withdrawing Groups : Compounds like ethyl N-(4-acetyl-2-nitrophenyl)glycinate incorporate nitro and acetyl groups, which enhance electrophilicity and influence photophysical properties .
Reactivity Trends :
- Schiff base derivatives (e.g., ethyl N-(5-nitrosalicylidene)glycinate) exhibit resonance-assisted hydrogen bonding (RAHB), enhancing stability and photoluminescence .
- Sulfonyl-substituted glycinates (e.g., ethyl N-(phenylsulfonyl)glycinate) demonstrate increased electrophilicity, making them suitable for peptide coupling reactions .
Material Science
- Photophysical Properties : Ethyl N-(salicylidene)glycinate derivatives display tunable luminescence in dichloromethane, attributed to RAHB and π-conjugation .
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